molecular formula C15H10Br2N2O3 B8631221 2-(4-((1H-Benzo[d]imidazol-5-yl)oxy)-3,5-dibromophenyl)acetic acid

2-(4-((1H-Benzo[d]imidazol-5-yl)oxy)-3,5-dibromophenyl)acetic acid

Cat. No.: B8631221
M. Wt: 426.06 g/mol
InChI Key: SOZCVZZTEKZSSY-UHFFFAOYSA-N
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Description

2-(4-((1H-Benzo[d]imidazol-5-yl)oxy)-3,5-dibromophenyl)acetic acid is a useful research compound. Its molecular formula is C15H10Br2N2O3 and its molecular weight is 426.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H10Br2N2O3

Molecular Weight

426.06 g/mol

IUPAC Name

2-[4-(3H-benzimidazol-5-yloxy)-3,5-dibromophenyl]acetic acid

InChI

InChI=1S/C15H10Br2N2O3/c16-10-3-8(5-14(20)21)4-11(17)15(10)22-9-1-2-12-13(6-9)19-7-18-12/h1-4,6-7H,5H2,(H,18,19)(H,20,21)

InChI Key

SOZCVZZTEKZSSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC3=C(C=C(C=C3Br)CC(=O)O)Br)NC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl[3,5-dibromo-4-(4-amino-3-nitrophenoxy)phenyl]acetate (1 g) was dissolved in methanol (10 mL) and hot solution of sodium dithionite (6.1 g) in water (30 mL) was added. The reaction mixture was refluxed for 26 hours, ethanol (255 mL) was added and the formed precipitate filtered off through a pad of celite. The filtrate was concentrated to a constant volyme of 20 mL to which formic acid (16 mL) was added. After reflux for 4 hours, the reaction mixture was cooled down to room temperature, the formed yellow precipitate filtered off and washed with methanol. Recrystallisation from ethanol gave 0.4 g (42%) of 3,5-dibromo-4-(5-benzimidazolyloxy)phenylacetic acid. 1H-NMR (300 MHz, DMSO-d6): δ 12.55 (br s, 1H), 9.47 (s, 1H), 8.27 (s, 1H), 7.88 (d, J=3.0 Hz, 1H), 7.70 (s, 2H), 6.97 (d, J=9 Hz, 1H), 6.34 (dd, J=8.9 Hz, J=3.1 Hz, 1H), 3.68 (s, 2H).
Name
Methyl[3,5-dibromo-4-(4-amino-3-nitrophenoxy)phenyl]acetate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
255 mL
Type
reactant
Reaction Step Three

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